3-Oxopyrazolidin-1-ium chloride chemical structure and properties
3-Oxopyrazolidin-1-ium chloride chemical structure and properties
An In-Depth Technical Guide to 3-Oxopyrazolidin-1-ium Chloride and its Parent Moiety
Introduction and Nomenclature Clarification
3-Oxopyrazolidin-1-ium chloride is the hydrochloride salt of 3-oxopyrazolidinone. While the specific chloride salt is not extensively documented in readily available literature, its parent compound, 3-oxopyrazolidinone (also known as 3-pyrazolidinone), is a known heterocyclic organic compound. This guide will provide a comprehensive overview of the chemical structure and properties of 3-oxopyrazolidinone and infer the characteristics of its 1-ium chloride salt based on established chemical principles.
3-Oxopyrazolidinone belongs to the pyrazolidine family, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The "oxo" designation indicates the presence of a carbonyl group, and its position is denoted by the number "3". The "1-ium" in 3-Oxopyrazolidin-1-ium chloride suggests that the nitrogen atom at the 1-position of the pyrazolidinone ring is protonated, forming a positive charge that is balanced by a chloride anion.
This guide will be a valuable resource for researchers, scientists, and professionals in drug development by providing in-depth technical information on the core compound, its synthesis, and potential applications.
Physicochemical Properties
The properties of 3-Oxopyrazolidin-1-ium chloride can be extrapolated from its parent compound, 3-oxopyrazolidinone. The formation of a hydrochloride salt generally increases the melting point and aqueous solubility of an organic compound compared to its free base form.
Table 1: Physicochemical Properties of 3-Oxopyrazolidinone
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O | |
| Molecular Weight | 86.09 g/mol | |
| CAS Number | 1009-00-3 | |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | 135-138 °C | |
| Boiling Point | Decomposes before boiling | Inferred from thermal stability |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
For 3-Oxopyrazolidin-1-ium chloride, one would expect a higher melting point and greater solubility in water due to its ionic nature.
Synthesis and Characterization
The synthesis of 3-oxopyrazolidinone can be achieved through various methods. A common approach involves the cyclization of ethyl 3-hydrazinopropanoate. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.
Experimental Protocol: Synthesis of 3-Oxopyrazolidinone
This protocol describes a representative synthesis of 3-oxopyrazolidinone.
Materials:
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Ethyl 3-hydrazinopropanoate
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Sodium ethoxide
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Ethanol (absolute)
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Diethyl ether
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Hydrochloric acid (for pH adjustment)
Procedure:
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Reaction Setup: A solution of ethyl 3-hydrazinopropanoate in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Cyclization: Sodium ethoxide is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained for several hours to facilitate the intramolecular cyclization.
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Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is neutralized with a calculated amount of hydrochloric acid. The resulting precipitate of 3-oxopyrazolidinone is collected by filtration.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to yield pure 3-oxopyrazolidinone.
Formation of 3-Oxopyrazolidin-1-ium Chloride
To form the hydrochloride salt, 3-oxopyrazolidinone is dissolved in a suitable solvent (e.g., ethanol or diethyl ether), and a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent is added. The resulting salt precipitates out of the solution and can be collected by filtration and dried.
Characterization
The structure and purity of 3-oxopyrazolidinone and its hydrochloride salt are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H, C-H, and C=O stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Applications in Research and Drug Development
Pyrazolidinone derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities. While specific applications of 3-Oxopyrazolidin-1-ium chloride are not widely reported, the core pyrazolidinone scaffold is present in several compounds with therapeutic potential.
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Antimicrobial Agents: Certain pyrazolidinone derivatives have been investigated for their antibacterial and antifungal properties.
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Anti-inflammatory Agents: The pyrazolidinone ring is a structural component of some non-steroidal anti-inflammatory drugs (NSAIDs).
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Central Nervous System (CNS) Active Agents: Some derivatives have shown activity as anticonvulsants and antidepressants in preclinical studies.
The introduction of the oxo group and the potential for salt formation at the N1 position can modulate the physicochemical properties of the pyrazolidinone scaffold, such as solubility and bioavailability, which are critical parameters in drug design.
Safety and Handling
Detailed toxicological data for 3-Oxopyrazolidin-1-ium chloride is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water. A material safety data sheet (MSDS) should be consulted for detailed safety information.
Conclusion
3-Oxopyrazolidin-1-ium chloride, as the hydrochloride salt of 3-oxopyrazolidinone, represents a class of heterocyclic compounds with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of the parent moiety, 3-oxopyrazolidinone, and laid the groundwork for understanding its corresponding hydrochloride salt. Further research into this specific salt and its derivatives could uncover novel applications and contribute to the development of new therapeutic agents.
Visualizations
Caption: Synthesis workflow for 3-Oxopyrazolidinone.



